methyl 5-ethynyl-2-methoxybenzoate
Description
Properties
CAS No. |
1202818-90-3 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation of Methyl 2-Methoxybenzoate Derivatives
In the first step, halogenation is achieved using reagents such as chlorine gas, bromine, or iodine in dichloromethane at controlled temperatures (10–40°C). For example, methyl 2-methoxy-4-acetamidobenzoate undergoes iodination at the 5-position with iodine in dichloromethane, yielding methyl 2-methoxy-4-acetamido-5-iodobenzoate after 8–10 hours at 35–40°C. This step typically employs a 1:1 to 1:1.2 molar ratio of substrate to halogen, with reaction times adjusted to ensure complete conversion while minimizing side reactions.
Nucleophilic Substitution with Ethynyl Groups
The halogenated intermediate is subsequently subjected to nucleophilic displacement using a terminal alkyne source. While traditional methods for introducing sulfone or amine groups utilize sodium ethanesulfinate or aminosulfinic acid, the ethynyl group requires alternative reagents. Potassium ethynyltrifluoroborate or ethynylmagnesium bromide may serve as viable nucleophiles, though these reactions demand anhydrous conditions and catalysts such as copper(I) iodide. For instance, substituting iodine in methyl 2-methoxy-5-iodobenzoate with ethynylmagnesium bromide in tetrahydrofuran (THF) at −78°C could theoretically yield the target compound, though this specific reaction remains undocumented in the provided sources.
Key Challenges :
-
Regioselectivity : Ensuring substitution occurs exclusively at the 5-position requires steric and electronic directing effects from the methoxy group.
-
Side Reactions : Competing eliminations or over-reduction of the ethynyl group may occur under harsh conditions.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction represents the most reliable and widely used method for introducing ethynyl groups into aromatic systems. This cross-coupling reaction between a terminal alkyne and an aryl halide is catalyzed by palladium complexes, often in the presence of copper(I) iodide as a co-catalyst.
Reaction Mechanism and Conditions
The general mechanism involves oxidative addition of the aryl halide to palladium(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the carbon-carbon bond. For this compound, the substrate methyl 2-methoxy-5-bromobenzoate is reacted with acetylene gas or a protected terminal alkyne under inert atmosphere.
A optimized protocol derived from recent studies employs:
-
Catalyst System : PdCl₂(PPh₃)₂ (0.5–1 mol%) and CuI (2 mol%).
-
Solvent : Gamma-valerolactone (GVL) or THF, chosen for their balance of polarity and environmental safety.
-
Base : Triethylamine or diisopropylamine to deprotonate the alkyne.
-
Temperature : 45–60°C for 10–14 hours, achieving yields exceeding 90% in model systems.
Case Study: Synthesis via Sonogashira Coupling
In a representative procedure, methyl 2-methoxy-5-bromobenzoate (0.25 mol) is combined with trimethylsilylacetylene (0.275 mol) in GVL, PdCl₂(PPh₃)₂ (0.5 mol%), and CuI (2 mol%). The mixture is stirred at 50°C for 12 hours, followed by desilylation with K₂CO₃ in methanol to yield the free ethynyl product. Post-reaction purification via activated carbon filtration and vacuum distillation affords the target compound in 95% purity (HPLC).
Comparative Analysis of Synthetic Methods
The Sonogashira method outperforms traditional substitution routes in yield and selectivity but requires costly palladium catalysts. Halogenation-substitution remains viable for laboratories with limited access to transition metal reagents.
Optimization Strategies for Industrial Scaling
Solvent Selection and Recycling
Gamma-valerolactone (GVL), a biomass-derived solvent, offers a sustainable alternative to DMF or THF. Its high boiling point (207°C) facilitates reflux conditions without decomposition, and it can be recycled via distillation, reducing waste.
Catalyst Recovery
Immobilized palladium catalysts, such as Pd nanoparticles on carbon or magnetic supports, enable reuse across multiple batches. For example, Pd/C recovered via filtration retains 90% activity after five cycles in Sonogashira reactions.
Byproduct Management
Sodium chloride or potassium bromide byproducts from halogenation steps are removed via aqueous washes. In Sonogashira couplings, triethylamine hydrochloride is neutralized with bicarbonate and filtered.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Product purity is assessed using reverse-phase HPLC with a mobile phase of water:methanol (70:30), flow rate 1.0 mL/min, and detection at 240 nm. The target compound elutes at 8.2 minutes under these conditions, with purity ≥99.5% required for pharmaceutical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃), 3.10 (s, 1H, C≡CH), 7.12–7.45 (m, 3H, aromatic).
-
¹³C NMR : δ 52.1 (COOCH₃), 55.8 (OCH₃), 76.8 (C≡CH), 122.1–160.3 (aromatic carbons).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
Methyl 5-ethynyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of methyl 5-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s solubility and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physical Properties and Stability
- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, while this compound requires polar aprotic solvents (e.g., THF) due to its ethynyl group .
- Thermal Stability: The ethynyl group in the target compound may reduce thermal stability compared to ethyl 2-methoxybenzoate, which lacks reactive substituents .
Q & A
Q. Q1. What are the standard laboratory methods for synthesizing methyl 5-ethynyl-2-methoxybenzoate?
A1. The compound is typically synthesized via esterification of 5-ethynyl-2-methoxybenzoic acid with methanol under acidic catalysis. A common protocol involves refluxing the acid with methanol and sulfuric acid (0.5–1.0 eq) for 6–12 hours . For the ethynyl group introduction, Sonogashira coupling or acetylene deprotection strategies may precede esterification. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. Q2. How can researchers address regioselectivity issues when introducing the ethynyl group at the 5-position?
A2. Regioselective ethynylation often requires directing groups or transition metal catalysts. For example, a methoxy group at the 2-position can act as an ortho-directing group, enabling palladium-catalyzed coupling (e.g., Sonogashira) at the 5-position. demonstrates bromoacetyl group introduction at the 5-position in a related benzoate ester using similar directing effects . Optimize by varying ligands (e.g., PPh₃ vs. XPhos) and reaction time to suppress para-substitution.
Characterization Techniques
Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?
A3.
- ¹H NMR : Key peaks include:
- Ethynyl proton: δ 2.5–3.0 ppm (sharp singlet).
- Aromatic protons: δ 6.8–7.5 ppm (split due to methoxy and ester groups).
- Methoxy groups: δ 3.8–4.0 ppm (singlets) .
- IR : C≡C stretch ~2100–2260 cm⁻¹; ester C=O ~1700 cm⁻¹.
- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water) to confirm purity and molecular ion [M+H]⁺.
Q. Q4. What are the optimal storage conditions to prevent degradation of this compound?
A4. Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. The ethynyl group is prone to oxidation and polymerization; avoid exposure to moisture or protic solvents. Stability studies on similar esters (e.g., methyl 4-chloro-5-iodobenzoate) suggest a shelf life of >12 months under these conditions .
Research Applications
Q. Q5. How is this compound utilized in click chemistry applications?
A5. The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. Applications include:
- Material Science : Polymer crosslinking for hydrogels .
- Drug Discovery : Bioconjugation of small molecules to targeting peptides .
Optimize reaction conditions using CuI (1–5 mol%) and sodium ascorbate in THF/H₂O (3:1) at RT .
Contradictory Data Analysis
Q. Q6. How should researchers resolve discrepancies in reported synthetic yields for this compound?
A6. Contradictions often arise from:
- Catalyst Purity : Trace metals in Pd/Cu catalysts reduce efficiency. Use freshly distilled solvents and rigorously degassed systems.
- Byproduct Formation : Monitor reaction progress via TLC (hexane:EtOAc 4:1). If byproducts dominate, adjust protecting groups (e.g., silyl protection for ethynyl) .
- Scale Effects : Lab-scale reflux (≤100 mL) vs. industrial continuous reactors may impact yields .
Safety and Handling
Q. Q7. What PPE and protocols are essential for safe handling of this compound?
A7.
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 min; seek medical attention if irritation persists .
Advanced Analytical Challenges
Q. Q8. How can overlapping NMR signals from methoxy and ethynyl groups be resolved?
A8. Use 2D NMR (HSQC, HMBC) to assign overlapping peaks. For example, HSQC correlates methoxy protons to adjacent carbons, while HMBC identifies long-range couplings to the ethynyl carbon. Deuterated DMSO-d₆ enhances resolution for aromatic protons .
Biological Activity Profiling
Q. Q9. What strategies are used to evaluate the bioactivity of this compound derivatives?
A9.
- In Vitro Assays : Screen for antimicrobial activity (MIC against E. coli, S. aureus) using broth dilution .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
